molecular formula C23H21N5O3 B14118017 2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B14118017
M. Wt: 415.4 g/mol
InChI Key: CEMNHVUFLFDCCX-UHFFFAOYSA-N
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Description

3-benzyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and multiple methyl groups attached to an imidazo[1,2-g]purine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-g]purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl group: This step often involves a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction using a methoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-benzyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, methoxyphenyl, and methyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H21N5O3

Molecular Weight

415.4 g/mol

IUPAC Name

2-benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H21N5O3/c1-15-13-26-19-20(24-22(26)28(15)17-10-7-11-18(12-17)31-3)25(2)23(30)27(21(19)29)14-16-8-5-4-6-9-16/h4-13H,14H2,1-3H3

InChI Key

CEMNHVUFLFDCCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5)C

Origin of Product

United States

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